2-Chloro-3-(pyridin-3-yl)-6-(trifluoromethyl)pyridine

Description

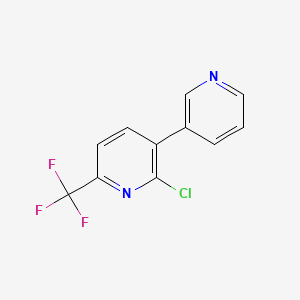

Structure: The compound features a pyridine core substituted at positions 2 (chloro), 3 (pyridin-3-yl), and 6 (trifluoromethyl). This trifunctional architecture enhances its utility as a versatile intermediate in pharmaceuticals and agrochemicals due to its electronic and steric properties .

Key Applications: Its trifluoromethyl group improves metabolic stability and lipophilicity, while the chloro and pyridinyl moieties facilitate cross-coupling reactions for further derivatization .

Properties

IUPAC Name |

2-chloro-3-pyridin-3-yl-6-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClF3N2/c12-10-8(7-2-1-5-16-6-7)3-4-9(17-10)11(13,14)15/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SANNJCDTZVTSEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=C(N=C(C=C2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 2-chloro-3-(pyridin-3-yl)-6-(trifluoromethyl)pyridine generally proceeds via the chlorination of a trifluoromethyl-substituted pyridine precursor, often involving the intermediate formation of a pyridine N-oxide. The trifluoromethyl group is introduced either prior to or during the pyridine ring construction, and the chlorination is typically achieved by reaction with chlorinating agents under controlled conditions.

Preparation of 2-Chloro-3-trifluoromethylpyridine Core

The core structure, 2-chloro-3-(trifluoromethyl)pyridine, is synthesized by chlorination of 3-trifluoromethylpyridine or its N-oxide derivative. According to a patented process, 3-trifluoromethylpyridine is first oxidized to 3-trifluoromethylpyridine N-oxide, which then reacts with a chlorinating agent such as phosphorus oxychloride or trichlorophosphate in a suitable solvent to yield 2-chloro-3-trifluoromethylpyridine with high yield and selectivity.

- Oxidation Step: 3-trifluoromethylpyridine is oxidized to its N-oxide form using oxidants under mild conditions.

- Chlorination Step: The N-oxide is treated with chlorinating agents (e.g., phosphorus oxychloride) in solvents like 1,2-dichloroethane or dichloromethane at temperatures ranging from -30 to 20 °C.

- Base Addition: Triethylamine or other bases are added to improve reaction rate and yield, sometimes after the chlorinating agent is introduced.

- Workup: The reaction mixture is quenched with ice water, and the product is extracted and purified by distillation or chromatography.

This method provides a high yield (up to 91.89%) of 2-chloro-3-trifluoromethylpyridine with purity exceeding 99%.

Reaction Parameters and Optimization

| Step | Conditions | Notes |

|---|---|---|

| Oxidation | Mild oxidants, room temperature | Formation of 3-trifluoromethylpyridine N-oxide |

| Chlorination | Phosphorus oxychloride, -30 to 20 °C | Use of halogenated solvents (dichloromethane preferred) |

| Base Addition | Triethylamine, added after chlorination | Enhances yield and reaction rate |

| Coupling (Pyridin-3-yl) | Pd-catalyst, base, reflux in toluene/dioxane | Cross-coupling to install pyridin-3-yl group |

| Workup | Ice water quench, extraction, distillation | Purification to >99% purity |

Research Findings and Yield Data

- The oxidation and chlorination sequence yields 2-chloro-3-trifluoromethylpyridine with a production rate and yield significantly improved by controlling temperature (preferably -40 to 20 °C) and solvent choice (dichloromethane or dichloroethane).

- Triethylamine addition after chlorination enhances yield and purity, achieving up to 91.89% isolated yield.

- The final coupling step to introduce the pyridin-3-yl substituent is efficient under palladium-catalyzed conditions, with reported yields typically above 85%, depending on catalyst and reaction optimization.

- Analytical methods such as liquid chromatography confirm product purity and monitor reaction progress, ensuring minimal byproducts such as 2-chloro-5-trifluoromethylpyridine (<1%).

Summary Table of Preparation Steps

| Stage | Reactants/Conditions | Yield (%) | Purity (%) | Key Observations |

|---|---|---|---|---|

| Oxidation | 3-trifluoromethylpyridine + oxidant | >90 | - | Formation of N-oxide intermediate |

| Chlorination | N-oxide + phosphorus oxychloride, -30 to 20 °C | 90-92 | >99 | Use of dichloromethane solvent preferred |

| Base Addition | Triethylamine added post-chlorination | - | - | Enhances yield and reaction rate |

| Workup and Purification | Ice water quench, extraction, distillation | - | >99 | High purity achieved |

| Pyridin-3-yl Substitution | Pd-catalyzed Suzuki coupling | 85-90 | >98 | Efficient installation of pyridin-3-yl group |

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(pyridin-3-yl)-6-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Oxidation and Reduction: The pyridine rings can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Coupling Reactions: The compound can participate in further coupling reactions to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base (e.g., sodium hydride) and an organic solvent (e.g., DMF).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products Formed

Substitution Products: Derivatives with different functional groups replacing the chlorine atom.

Oxidation Products: Oxidized forms of the pyridine rings.

Reduction Products: Reduced forms of the pyridine rings.

Scientific Research Applications

Common Synthetic Routes:

- Nucleophilic Substitution : The chlorine atom can be replaced by various nucleophiles under specific conditions.

- Coupling Reactions : Utilization of palladium catalysts allows for the formation of more complex structures from simpler precursors.

Medicinal Chemistry

2-Chloro-3-(pyridin-3-yl)-6-(trifluoromethyl)pyridine exhibits significant potential in drug development:

- Antimicrobial Activity : Studies have shown that this compound possesses inhibitory effects against various bacterial strains, including Chlamydia trachomatis. The trifluoromethyl group enhances its biological activity compared to non-fluorinated analogs.

- Enzyme Inhibition : It serves as a valuable probe in enzyme studies, particularly in understanding enzyme mechanisms and metabolic pathways. Its ability to inhibit specific enzymes can lead to therapeutic applications in diseases like cancer.

- Anticancer Properties : Research indicates that derivatives of this compound can inhibit the proliferation of cancer cells, making it a candidate for further development in anticancer therapies. The mechanism often involves targeting specific kinases associated with cancer growth .

Agrochemicals

The compound has applications in the development of agrochemicals, particularly as an active ingredient in pesticides and herbicides. Its chemical structure allows for enhanced efficacy against pests while minimizing environmental impact.

Antichlamydial Activity Study

A significant study evaluated the efficacy of various pyridine derivatives against C. trachomatis. Results indicated that compounds with trifluoromethyl groups demonstrated enhanced activity, highlighting the importance of this functional group in drug design .

Enzyme Interaction Studies

Research focused on enzyme inhibition revealed that this compound could effectively bind to target enzymes, altering their activity. This interaction is crucial for therapeutic applications in metabolic disorders .

Mechanism of Action

The mechanism of action of 2-Chloro-3-(pyridin-3-yl)-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. The pyridine rings can form hydrogen bonds and π-π interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Substituent Variations on the Pyridine Core

Key Observations :

- Fluorophenyl vs. Pyridinyl : Replacing the pyridin-3-yl group with a fluorophenyl (e.g., 4-F or 3-F) increases hydrophobicity and alters electronic effects, impacting target selectivity in drug design .

- Chloro vs. Difluoromethoxy : Substituting Cl with OCHF₂ at position 2 reduces electrophilicity but enhances resistance to oxidative metabolism, critical for prolonged drug action .

Impact of Trifluoromethyl Positioning

Key Insight : The 6-CF₃ position in the target compound optimizes steric bulk without hindering reactivity at positions 2 and 3, unlike derivatives where CF₃ is adjacent to reactive sites (e.g., position 5 in ), which may complicate further modifications .

Biological Activity

2-Chloro-3-(pyridin-3-yl)-6-(trifluoromethyl)pyridine, with the CAS number 1214347-45-1, is a heterocyclic organic compound featuring a pyridine ring substituted with chlorine and a trifluoromethyl group. This compound has garnered attention in medicinal chemistry and agrochemical applications due to its unique structural properties and biological activities.

Chemical Structure and Properties

The molecular formula of this compound is , and it possesses several significant functional groups that contribute to its reactivity and biological interactions. The presence of the trifluoromethyl group enhances lipophilicity, which is crucial for membrane permeability and biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 253.62 g/mol |

| IUPAC Name | 2-chloro-3-pyridin-3-yl-6-(trifluoromethyl)pyridine |

| InChI Key | SANNJCDTZVTSEJ-UHFFFAOYSA-N |

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. The trifluoromethyl group increases the compound's metabolic stability and enhances its interaction with biological membranes and proteins. This compound can form hydrogen bonds and engage in π-π interactions, influencing various biological pathways.

Pharmacological Applications

- Medicinal Chemistry : This compound serves as a building block in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors involved in disease processes.

- Agrochemicals : It has been utilized in developing pesticides and herbicides, demonstrating bioactive properties that affect plant growth regulation and pest control.

- Chemical Biology : The compound is employed in studying biological pathways, particularly those related to parasitic infections.

Antiparasitic Activity

Research has indicated that derivatives of this compound exhibit significant antiparasitic activity. For instance, studies on pyridyl analogs demonstrated varying degrees of efficacy against Plasmodium falciparum, the causative agent of malaria. The incorporation of a trifluoromethyl group was found to enhance activity, with some derivatives showing an EC50 value as low as 0.010 μM, indicating potent activity against the parasite .

Antichlamydial Activity

Another study highlighted the importance of the trifluoromethyl substituent for antichlamydial activity. Compounds lacking this substituent were inactive, while those with it exhibited significant inhibitory effects against Chlamydia species, suggesting potential for developing new therapeutic agents targeting these pathogens .

Similar Compounds

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 2-Chloro-3-(pyridin-3-yl)pyridine | Lacks trifluoromethyl group | Lower reactivity |

| 3-(Pyridin-3-yl)-6-(trifluoromethyl)pyridine | Different substitution pattern | Varying activity profiles |

| 2-Chloro-6-(trifluoromethyl)pyridine | Missing additional pyridine ring | Different pharmacological properties |

Unique Attributes

The unique combination of chlorine and trifluoromethyl groups in this compound imparts distinct chemical properties that enhance its biological activity compared to similar compounds. This uniqueness makes it a valuable candidate for further research in drug discovery and development.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-chloro-3-(pyridin-3-yl)-6-(trifluoromethyl)pyridine?

- Methodology :

-

Halogenation and Cross-Coupling : Start with a trifluoromethyl-substituted pyridine core. Introduce chlorine via halogenation (e.g., using PCl₅ or SOCl₂). The pyridin-3-yl group can be added via Suzuki-Miyaura coupling using (pyridin-3-yl)boronic acid and a palladium catalyst (e.g., Pd(PPh₃)₄) in a solvent like THF or dioxane. Reaction temperatures typically range from 80–100°C .

-

Precursor Modification : Use 2-chloro-6-(trifluoromethyl)pyridine (CAS 39890-95-4) as a starting material. Functionalize the 3-position via nucleophilic aromatic substitution (NAS) with pyridin-3-yl lithium or Grignard reagents under inert conditions .

- Key Characterization Techniques :

-

NMR : Monitor chemical shifts for Cl (δ ~160 ppm in ¹³C) and CF₃ (δ ~120 ppm in ¹⁹F).

-

LCMS : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. How do substituents (Cl, CF₃, pyridin-3-yl) influence the compound’s electronic properties?

- Electronic Effects :

- Experimental Validation :

- Use Hammett constants (σₘ for Cl = 0.37, CF₃ = 0.54) to predict reactivity in substitution reactions .

Advanced Research Questions

Q. How can regioselectivity challenges in cross-coupling reactions involving this compound be addressed?

- Optimization Strategies :

- Ligand Screening : Use bulky ligands like XPhos or SPhos to suppress undesired β-hydride elimination in Suzuki couplings .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of boronic acid intermediates and enhance coupling efficiency .

- Case Study : In a Suzuki reaction with 3-bromopyridine, the pyridin-3-yl group selectively couples at the 3-position due to steric hindrance from the CF₃ group .

Q. What computational methods predict the compound’s interaction with biological targets?

- Approach :

- Docking Studies : Use AutoDock Vina to model interactions with kinase domains (e.g., c-Kit or CSF1R), leveraging the pyridin-3-yl group’s affinity for ATP-binding pockets .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories, focusing on hydrogen bonds between the CF₃ group and hydrophobic residues (e.g., Phe-691 in c-Kit) .

Q. How can contradictory NMR data for this compound be resolved?

- Troubleshooting :

- Dynamic Effects : Rotameric flipping of the pyridin-3-yl group may cause signal splitting. Use variable-temperature NMR (VT-NMR) to coalesce peaks at elevated temperatures (~100°C) .

- Impurity Identification : Compare LCMS retention times with synthetic intermediates (e.g., dechlorinated byproducts) .

Handling and Stability

Q. What are the best practices for storing and handling hygroscopic intermediates during synthesis?

- Protocol :

- Store under argon or nitrogen in sealed Schlenk flasks.

- Use molecular sieves (3Å) in reaction mixtures to scavenge moisture .

- Monitor degradation via TLC or in situ IR (C=O stretch at ~1700 cm⁻¹ for oxidized products).

Biological Activity Exploration

Q. What in vitro assays are suitable for evaluating kinase inhibition potential?

- Methods :

- Kinase Profiling : Use TR-FRET assays (e.g., LanthaScreen™) to measure IC₅₀ against FLT3 or KIT kinases.

- Cellular Assays : Test antiproliferative effects in Ba/F3 cells expressing mutant kinases, with dose-response curves (0.1–10 μM) .

Data Contradiction Analysis

Q. Why might HPLC purity assays and elemental analysis disagree?

- Root Causes :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.